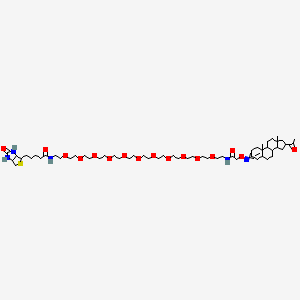

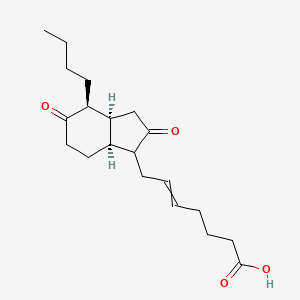

4,9,11,13,15,19-Docosahexaenoic acid, 7,8,17-trihydroxy-, (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

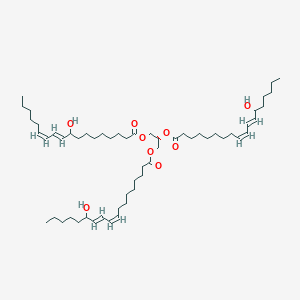

4,9,11,13,15,19-Docosahexaenoic acid, 7,8,17-trihydroxy-, (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-: is a complex polyunsaturated fatty acid (PUFA) with multiple hydroxyl groups and double bonds in its structure. This compound is a derivative of docosahexaenoic acid (DHA), which is an omega-3 fatty acid essential for human health.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

Starting Material: : The synthesis begins with DHA as the starting material.

Isomerization: : The double bonds are isomerized to the desired (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z) configuration using specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound involves:

Microbial Fermentation: : Utilizing microorganisms such as Schizochytrium sp. and Crypthecodinium cohnii to produce DHA, which is then chemically modified to introduce hydroxyl groups and achieve the desired isomerization.

Chemical Synthesis: : Large-scale chemical synthesis using advanced catalytic systems to ensure the precise introduction of hydroxyl groups and double bond isomerization.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: : Oxidation reactions can occur at the double bonds, leading to the formation of epoxides, ketones, and aldehydes.

Reduction: : Reduction reactions can reduce the double bonds to single bonds, resulting in saturated fatty acids.

Substitution: : Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂).

Substitution: : Reagents such as acyl chlorides and alcohols are used for esterification and etherification reactions.

Major Products Formed

Epoxides: : Formed through the oxidation of double bonds.

Ketones and Aldehydes: : Resulting from further oxidation of epoxides.

Saturated Fatty Acids: : Produced by the reduction of double bonds.

Esters and Ethers: : Formed through substitution reactions at hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

This compound has various applications in scientific research, including:

Chemistry: : Used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.

Biology: : Investigated for its role in cell membrane structure and function, as well as its impact on cellular signaling pathways.

Medicine: : Explored for its potential anti-inflammatory and antioxidant properties, which may contribute to the prevention and treatment of chronic diseases.

Industry: : Utilized in the development of nutritional supplements and functional foods due to its beneficial health effects.

Wirkmechanismus

The compound exerts its effects through several mechanisms:

Molecular Targets: : It interacts with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: : It modulates pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant gene expression, and the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which influences lipid metabolism and inflammation.

Vergleich Mit ähnlichen Verbindungen

This compound is compared with other similar compounds, highlighting its uniqueness:

Docosahexaenoic Acid (DHA): : The parent compound without hydroxyl groups.

Eicosapentaenoic Acid (EPA): : Another omega-3 fatty acid with fewer double bonds.

Arachidonic Acid (AA): : An omega-6 fatty acid with similar functions but different effects on inflammation.

These compounds share similarities in their roles as essential fatty acids but differ in their specific structures and biological activities.

Eigenschaften

Molekularformel |

C22H32O5 |

|---|---|

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

(4Z,7S,8R,9Z,11Z,13E,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4+,7-5-,9-3-,12-8-,15-10+,16-11-/t19-,20+,21-/m0/s1 |

InChI-Schlüssel |

OIWTWACQMDFHJG-CFFOKQHJSA-N |

Isomerische SMILES |

CC/C=C\C[C@@H](/C=C/C=C/C=C\C=C/[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O |

Kanonische SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

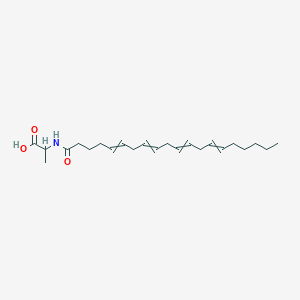

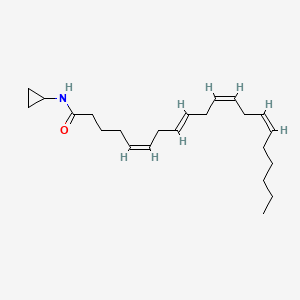

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)

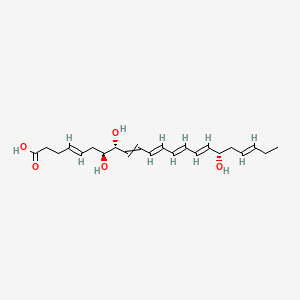

![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)

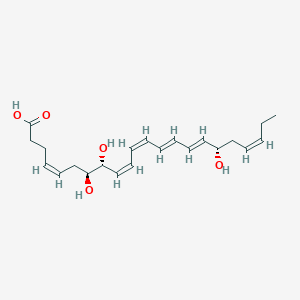

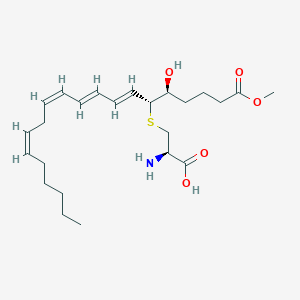

![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)

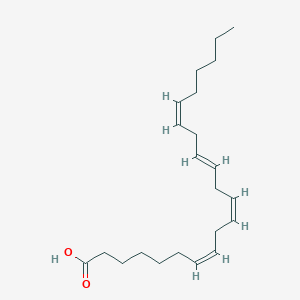

![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)